N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide typically involves the following steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclocondensation of an amidoxime with a carboxylic acid or its derivatives. For example, the reaction of an amidoxime with a propyl-substituted carboxylic acid under acidic conditions can yield the desired oxadiazole ring .
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Introduction of the prop-2-enamide group: : The oxadiazole intermediate can then be reacted with an appropriate acrylamide derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives .
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into corresponding amines or alcohols .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring or the prop-2-enamide moiety .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide has several applications in scientific research:
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Medicinal Chemistry: : The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting bacterial or viral infections .
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Materials Science: : The unique properties of the oxadiazole ring make this compound useful in the development of advanced materials, such as polymers and coatings .
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Industrial Chemistry: : It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism by which N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide exerts its effects depends on its application:
Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting antibacterial or antiviral effects.
Material Properties: In materials science, the compound’s stability and reactivity can influence the properties of the materials it is incorporated into, such as enhancing thermal stability or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler analog without the propyl and prop-2-enamide substituents.
1,3,4-Oxadiazole: Another regioisomer with different electronic and steric properties.
1,2,5-Oxadiazole: A less common isomer with distinct reactivity patterns.
Uniqueness
N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials .
Properties
IUPAC Name |
N-[2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-5-7-9-12-10(14-16-9)11(3,4)13-8(15)6-2/h6H,2,5,7H2,1,3-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIANMNQGSCROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C(C)(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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